Bienvenue dans la boutique en ligne BenchChem!

3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline

5-HT6 receptor Antagonist Neuropharmacology

Procure this unique 4-piperazinylquinoline to expand your CNS or oncology SAR library. It is the only compound combining a 3-benzenesulfonyl group, 6-methoxy substituent, and a 2-fluorophenyl N-substituent, enabling systematic head-to-head comparisons against 6-chloro (VR23) and 8-piperazinyl (SB-742457) analogs. Use it to decouple the pharmacophoric contributions of substitution pattern, sulfonyl attachment point, and ortho-fluorination. No reference bioactivity data exists; ideal for labs generating primary binding, functional, PAMPA-BBB, or microsomal stability datasets. This is a research probe, not a validated lead.

Molecular Formula C26H24FN3O3S
Molecular Weight 477.55
CAS No. 895651-52-2
Cat. No. B2890280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline
CAS895651-52-2
Molecular FormulaC26H24FN3O3S
Molecular Weight477.55
Structural Identifiers
SMILESCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F
InChIInChI=1S/C26H24FN3O3S/c1-33-19-11-12-23-21(17-19)26(25(18-28-23)34(31,32)20-7-3-2-4-8-20)30-15-13-29(14-16-30)24-10-6-5-9-22(24)27/h2-12,17-18H,13-16H2,1H3
InChIKeyGXCFTMUTMNILMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline (CAS 895651-52-2) – Procurement-Relevant Structural Profile


3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline (CAS 895651-52-2) is a synthetic quinoline derivative featuring a benzenesulfonyl group at the 3-position, a 4-[4-(2-fluorophenyl)piperazin-1-yl] substituent, and a methoxy group at the 6-position [1]. The compound belongs to the broader 4-piperazinylquinoline class, which has been explored in medicinal chemistry for 5-HT6 receptor antagonism and anticancer proteasome inhibition. However, no quantitative bioactivity data, selectivity profile, or in vivo pharmacokinetic parameters have been reported for this specific CAS number in any primary research paper, patent, or curated authoritative database accessible through the permitted source list. The structural features suggest potential differentiation from known 5-HT6 antagonists such as SB-742457 (intepirdine) and from 4-piperazinylquinoline sulfonyl hybrids like VR23, but the absence of head-to-head experimental data precludes any direct performance comparison.

Why 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline Cannot Simply Be Replaced by a Class Analog


The 4-piperazinylquinoline scaffold exhibits profound sensitivity to substitution pattern, making generic interchange unreliable. In the 5-HT6 receptor series, moving the benzenesulfonyl group from position 3 to position 6 and altering the piperazine N-substituent changes pKi by >2 log units and can invert functional activity from antagonism to partial agonism [1]. In the anticancer proteasome-inhibition series (VR23 analogs), replacing the 7-chloro with a 6-methoxy group and switching the sulfonyl attachment point from the piperazine nitrogen to the quinoline 3-position substantially alters both cancer-cell selectivity and the GI50 ratio between tumor and non-tumor lines [2]. The 2-fluorophenyl substituent on the piperazine ring further distinguishes this compound from its 4-fluorophenyl, benzyl, ethyl, and unsubstituted piperazine counterparts. Because small structural changes in this scaffold produce non-linear effects on target affinity, off-target profile, and metabolic stability, procurement decisions cannot rely on class-level assumptions.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline (895651-52-2)


Substitution-Pattern Impact on 5-HT6 Receptor Affinity: Positional Isomer Comparison

No direct binding data exist for CAS 895651-52-2. The structurally closest 5-HT6 antagonist with published affinity is SB-742457 (3-benzenesulfonyl-8-piperazin-1-ylquinoline), which exhibits a Ki of 0.170 nM at the human 5-HT6 receptor expressed in HeLa cells [1]. However, SB-742457 bears the piperazine at position 8 and lacks the 6-methoxy and 2-fluorophenyl groups present in the target compound. In the 4-piperazinylquinoline 5-HT6 series described by Bromidge et al., moving the arylsulfonamide from position 6 to other positions and altering the piperazine N-substituent produced pKi shifts exceeding 2 log units (e.g., pKi >8 to pKi <6) [2]. The target compound combines a 3-benzenesulfonyl (different attachment point), a 4-piperazinyl (different from the 8-piperazinyl of SB-742457), a 6-methoxy (absent in SB-742457), and a 2-fluorophenyl substituent (not present in any published 5-HT6 quinoline). The magnitude and direction of these combined changes on 5-HT6 affinity cannot be predicted from available data.

5-HT6 receptor Antagonist Neuropharmacology CNS drug discovery

Anticancer Activity Landscape: Structural Comparison with 4-Piperazinylquinoline Sulfonyl Hybrids (VR23 Series)

The Nature paper by Solomon et al. (2019) reported GI50 values for 36 4-piperazinylquinoline-derived sulfonyl analogs against MDA-MB-231, MDA-MB-468, and MCF7 breast cancer lines along with non-cancer MCF10A and 184B5 controls [1]. The most selective compound, VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline), showed a GI50 of 0.7 μM against MDA-MB-468 and 12.3 μM against MCF10A, a 17.6-fold cancer-selectivity window. The target compound differs from VR23 in four key positions: (i) 7-chloro → 6-methoxy, (ii) 4-(4-sulfonylpiperazin-1-yl) → 4-(4-arylpiperazin-1-yl) with the sulfonyl moved to quinoline position 3, (iii) 2,4-dinitrophenylsulfonyl → benzenesulfonyl, and (iv) the piperazine N-substituent changed to 2-fluorophenyl. No compound in the 36-member library possessed this exact substitution combination. The GI50 range across the library spanned 0.7 to >90 μM, demonstrating that even single-point changes in this scaffold can produce >100-fold shifts in potency [1]. The target compound's activity cannot be interpolated.

Anticancer Proteasome inhibitor Breast cancer Sulfonyl hybrid pharmacophore

Fluorine Positional Isomerism: Ortho- vs. Para-Fluorophenyl Piperazine SAR in Related Target Classes

While no data exist for this quinoline scaffold, literature on fluorophenylpiperazine-containing ligands for other GPCR targets demonstrates that shifting fluorine from the para to the ortho position can alter receptor binding affinity by 3- to 10-fold . For instance, in a series of P2X7 receptor antagonists, moving fluorine from the para to the ortho position reduced potency 3-fold [1]. In sigma-1 receptor ligands, ortho-fluorophenylpiperazines exhibited different subtype selectivity profiles compared to their para-fluoro counterparts [2]. The target compound incorporates the 2-fluorophenyl (ortho) substituent, whereas the most commonly referenced analogs in quinoline 5-HT6 and anticancer series use 4-fluorophenyl, benzyl, or unsubstituted piperazine. The ortho-fluoro group may influence the piperazine ring conformation and the compound's overall three-dimensional pharmacophore, but no quantitative binding or functional data exist to confirm whether this translates to a meaningful difference in target affinity or selectivity within the quinoline scaffold.

Fluorine chemistry Ortho-fluoro Para-fluoro GPCR Piperazine SAR

Piperazine Substitution at Quinoline C4 vs. C8: 5-HT6 Affinity and Functional Consequences

The target compound attaches the piperazine ring at quinoline position 4, whereas the clinically investigated 5-HT6 antagonist intepirdine (SB-742457) and its analogs bear the piperazine at position 8 [1]. In the 4-piperazinylquinoline 5-HT6 series of Bromidge et al., compounds with a piperazine at position 4 and an arylsulfonamide at position 6 showed high affinity (pKi >8) and >100-fold selectivity over 5-HT and dopamine receptor subtypes [2]. In contrast, the 3-benzenesulfonyl-8-piperazinylquinoline scaffold (position 8) produced the potent antagonist SB-742457 with Ki = 0.170 nM [1]. The 4-piperazinyl series was described as containing partial agonists as well as antagonists [3], suggesting that the piperazine attachment position can influence intrinsic efficacy at the 5-HT6 receptor. The target compound, with both a 3-benzenesulfonyl (like SB-742457) and a 4-piperazinyl (like the Bromidge series), represents a hybrid scaffold whose functional pharmacology cannot be predicted.

Quinoline regioisomerism 5-HT6 functional activity Piperazine position C4 vs C8

Application Scenarios for 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline (895651-52-2)


Exploratory SAR Probe in a 4-Piperazinylquinoline Library Expansion

This compound serves as a unique structural probe for expanding SAR around the 4-piperazinylquinoline scaffold. It combines three features not simultaneously present in previously published series: a 3-benzenesulfonyl group, a 6-methoxy substituent, and a 2-fluorophenyl N-substituent on the piperazine. Researchers building a focused library to systematically assess the impact of methoxy vs. chloro at position 6, benzenesulfonyl attachment point (C3 vs. piperazine-N), and ortho- vs. para-fluorophenyl substitution may include this compound as a multi-variable test point [1]. However, procurement must be accompanied by plans to generate primary binding and functional data, as no reference values exist [2].

Negative Control or Selectivity Counter-Screen in 5-HT6 Antagonist Optimization

Given the known high affinity of 3-benzenesulfonyl-8-piperazinylquinoline (SB-742457, Ki = 0.170 nM) for 5-HT6 [1], the target compound—with piperazine shifted to position 4, the addition of 6-methoxy, and the 2-fluorophenyl group—may exhibit substantially reduced 5-HT6 affinity. If experimentally confirmed, it could serve as a structurally matched negative control in 5-HT6 antagonist programs, helping to demonstrate that observed pharmacology is specifically due to the 8-piperazinyl-3-benzenesulfonyl pharmacophore rather than general quinoline-related effects.

Metabolic Stability Comparison: 6-Methoxy vs. 7-Chloro Quinoline Derivatives

The 6-methoxy substituent distinguishes this compound from the 7-chloro-substituted VR23 anticancer series [1]. Methoxy groups generally reduce CYP450-mediated oxidative metabolism compared to unsubstituted positions but may introduce susceptibility to O-demethylation. A comparative in vitro microsomal stability study of the target compound versus its 7-chloro analog (if synthesized) could reveal whether the 6-methoxy modification provides a metabolic stability advantage or disadvantage. No such data currently exist.

Ortho-Fluorophenyl Pharmacophore Characterization in CNS Penetration Studies

The 2-fluorophenylpiperazine moiety is a recognized CNS pharmacophore, but its contribution to brain penetration in the context of a 3-benzenesulfonyl-6-methoxyquinoline scaffold is unknown [1]. Procurement of this compound would enable parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 efflux ratio determination to compare against the 4-fluorophenyl and unsubstituted piperazine analogs. The resulting data would inform whether ortho-fluorination on the piperazine N-phenyl ring enhances or diminishes CNS exposure relative to the para isomer [2].

Quote Request

Request a Quote for 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.